[5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Description
Historical Context of Heterocyclic Chemistry
The development of heterocyclic chemistry traces its origins to the early nineteenth century, coinciding with the emergence of organic chemistry as a distinct scientific discipline. The history of heterocyclic chemistry began in the 1800s, in step with the development of organic chemistry, with several noteworthy developments marking key milestones in the field. In 1818, Brugnatelli successfully isolated alloxan from uric acid, representing one of the earliest systematic studies of heterocyclic compounds. This groundbreaking work established the foundation for subsequent investigations into compounds containing heteroatoms within cyclic structures.
The progression of heterocyclic chemistry continued with significant discoveries throughout the nineteenth century. In 1832, Dobereiner produced furfural, a furan derivative, by treating starch with sulfuric acid, demonstrating early synthetic approaches to heterocyclic compound preparation. Subsequently, in 1834, Runge collected pyrrole through dry distillation processes, further expanding the known repertoire of heterocyclic compounds. These early discoveries established the fundamental principles that would guide the development of more sophisticated heterocyclic systems in subsequent decades.
The twentieth century witnessed remarkable advances in heterocyclic chemistry, particularly with the recognition of heterocycles in biological systems. Around 1906, Friedlander revolutionized the agriculture industry with synthetic chemistry through the production of indigo dye, demonstrating the practical applications of heterocyclic compounds in industrial processes. A significant milestone occurred in 1936 when Tribe discovered petroleum origin by isolating chlorophyll compounds from natural oil, revealing the widespread occurrence of heterocyclic systems in nature.
The understanding of heterocyclic compounds reached new heights in 1951 with the introduction of Chargaff's rule, which demonstrated the use of heterocyclic chemistry in genetic codes such as purine and pyrimidine bases. This discovery highlighted the fundamental role of heterocyclic compounds in biological systems and established their importance in biochemical processes. The recognition that nucleic acids, which comprise crucial heterocycles such as purine and pyrimidine bases, are essential components of genetic material marked a turning point in the appreciation of heterocyclic chemistry's biological significance.
Contemporary heterocyclic chemistry has evolved to encompass sophisticated synthetic methodologies that enable the construction of complex polyheterocyclic systems. The development of innovative heterocyclic syntheses that allow for different bond forming strategies are having a significant impact in the pharmaceutical industry. Modern synthetic approaches have made it possible to create compounds like this compound, which would have been virtually impossible to synthesize using earlier methodologies.
Significance of Multi-heterocyclic Systems in Chemical Research
Multi-heterocyclic systems have emerged as pivotal components in contemporary chemical research, representing a convergence of structural complexity and functional diversity that addresses many of the challenges facing modern synthetic chemistry. The significance of these systems extends across multiple disciplines, from pharmaceutical development to materials science, where their unique properties offer solutions to complex scientific problems. Heterocyclic compounds play a significant role in sustaining life, as they are abundant in nature, with genetic material comprising crucial heterocycles such as purine and pyrimidine bases.
The pharmaceutical industry has recognized the exceptional value of multi-heterocyclic systems in drug discovery and development. According to current data, 85 percent of all existing Food and Drug Administration-approved drugs contain one or more nitrogen atoms, and when examining the top 200 brand name drugs, 75-80 percent contain nitrogen heterocycles. This statistical evidence underscores the fundamental importance of heterocyclic systems in medicinal chemistry and drug design. More than half of known compounds are heterocycles, with 59 percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
The structural versatility of multi-heterocyclic systems provides medicinal chemists with unprecedented opportunities to fine-tune molecular properties. Five-membered heterocycles are essential structural components in various antibacterial drugs, where the physicochemical properties of these ring systems can play a crucial role in determining the biological activity of therapeutic compounds. The ability to incorporate multiple heterocyclic frameworks within a single molecule allows researchers to create compounds with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles.
In materials science applications, multi-heterocyclic systems have demonstrated remarkable potential for creating advanced functional materials. These compounds are involved in the creation of new materials, such as organic conductors, semiconductors, and photovoltaic cells. The specific electronic effects derived from the presence of multiple heteroatoms affect electrical conductivity, emission and absorption of light, making these systems valuable for technological applications. The combination of different heterocyclic units within a single molecular framework can result in materials with tunable electronic properties and enhanced performance characteristics.
The synthetic accessibility of multi-heterocyclic systems has been greatly enhanced by recent advances in synthetic methodologies. Multicomponent reactions provide highly convergent one-pot processes in which three or more reagents are combined sequentially to construct complex products, with almost all the atoms coming from the starting reagents. These synthetic approaches enable the efficient construction of polyheterocyclic systems that would otherwise require lengthy multi-step synthesis sequences.
The biological significance of multi-heterocyclic systems extends beyond their pharmaceutical applications to encompass their roles in fundamental biological processes. Many natural products and biomolecules contain multiple heterocyclic units that are essential for their biological function. Understanding the structure-activity relationships of these systems provides insights into biological mechanisms and guides the design of novel therapeutic agents that can interact with specific biological targets.
Discovery and Development Timeline
The discovery and development of compounds containing multiple heterocyclic systems like this compound represents the culmination of decades of advances in heterocyclic chemistry and synthetic methodology. While specific documentation of this exact compound's discovery timeline is limited in the available literature, its development can be understood within the broader context of polyheterocyclic system evolution and the advancement of synthetic techniques for creating complex molecular architectures.
The foundational work for compounds containing oxadiazole systems began with the recognition of these five-membered heterocycles as important pharmacophores. The 1,3,4-oxadiazole scaffold, which forms part of the compound under investigation, has been established as one of the most privileged and well-known heterocycles, being a common and essential feature of various natural products and medicinal agents. The thermal and chemical resistance of these systems, unlike other isomers, makes them valuable as bio-isosteric replacements in drug design.
The development of thiazole-containing compounds represents another crucial component in the evolution toward multi-heterocyclic systems. Thiazole derivatives have been extensively studied due to their wide range of biological activities and their presence in numerous natural products and synthetic pharmaceuticals. The incorporation of thiazole rings into complex molecular architectures has been facilitated by advances in synthetic methodologies that allow for selective functionalization and coupling reactions.
Isoxazole chemistry has contributed significantly to the development of polyheterocyclic systems through its unique reactivity patterns and stability characteristics. The five-membered isoxazole ring system provides distinct electronic properties that complement other heterocyclic units when incorporated into complex molecular frameworks. The strategic positioning of nitrogen and oxygen atoms within the isoxazole ring creates opportunities for specific intermolecular interactions and binding modalities.
Recent advances in synthetic chemistry have made possible the construction of increasingly complex polyheterocyclic systems. New advances in synthetic methodologies that allow rapid access to a wide variety of functionalized heterocyclic compounds are of critical importance to medicinal chemists. The development of innovative synthetic approaches, including carbon-hydrogen activation, photoredox chemistry, borrowing hydrogen catalysis, and multicomponent reactions, has enabled the efficient synthesis of compounds that incorporate multiple heterocyclic frameworks.
The evolution of synthetic strategies for polyheterocyclic systems has been driven by the recognition that these compounds offer unique advantages over simpler heterocyclic structures. The ability to combine different heterocyclic units within a single molecule provides access to chemical space that would be difficult to explore using traditional synthetic approaches. This has led to intensive research efforts focused on developing new synthetic methodologies specifically designed for polyheterocyclic compound construction.
Contemporary research in polyheterocyclic chemistry continues to expand the boundaries of what is synthetically accessible. The development of robust synthetic routes that can readily generate bulk quantities of desired compounds helps to accelerate the drug development process. The synthesis of compounds like this compound represents the current state of the art in polyheterocyclic synthesis, where multiple ring systems can be efficiently assembled through strategic synthetic planning.
Nomenclature and Classification Systems
The systematic nomenclature of multi-heterocyclic compounds like this compound requires a comprehensive understanding of established heterocyclic naming conventions and their application to complex molecular architectures. Devising a systematic nomenclature system for heterocyclic compounds presented a formidable challenge, which has not been uniformly concluded. The complexity increases significantly when multiple heterocyclic systems are present within a single molecular framework, necessitating careful attention to structural hierarchy and naming priorities.
The International Union of Pure and Applied Chemistry has established guidelines for heterocyclic nomenclature that form the foundation for naming complex polyheterocyclic systems. The Hantzsch-Widman system provides a more systematic method of naming heterocyclic compounds that is not dependent on prior carbocyclic names. This system utilizes heteroatom prefixes followed by suffixes designating ring size and saturation, creating a systematic approach to heterocyclic nomenclature that can be applied to individual ring systems within larger molecular frameworks.
For the compound this compound, the nomenclature must account for three distinct heterocyclic systems: thiazole, isoxazole, and oxadiazole. The thiazole component contains sulfur and nitrogen atoms in a five-membered ring, with systematic naming following established conventions for this ring system. The presence of a methyl substituent at the 2-position of the thiazole ring is indicated by the numerical locant and substituent name.
The isoxazole portion of the molecule represents a five-membered heterocycle containing nitrogen and oxygen atoms in specific positional arrangements. The systematic naming of isoxazole derivatives follows established protocols that specify the positions of heteroatoms and any substituents present on the ring system. In this compound, the isoxazole ring serves as a connecting unit between the thiazole and oxadiazole components, requiring careful attention to connectivity patterns in the overall nomenclature.
The oxadiazole system within this compound represents a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 1,3,4-oxadiazole isomer is specifically indicated in the compound name, distinguishing it from other possible oxadiazole positional isomers. The presence of the oxo functionality and the connection to the acetic acid moiety adds additional complexity to the systematic naming requirements.
Classification systems for heterocyclic compounds typically organize structures based on ring size, heteroatom composition, and degree of saturation. The study of organic heterocyclic chemistry focuses especially on organic unsaturated derivatives, and the preponderance of work and applications involves unstrained organic 5- and 6-membered rings. The compound under investigation falls within the category of five-membered heterocyclic systems, specifically those containing nitrogen, oxygen, and sulfur heteroatoms.
Heterocyclic organic compounds can be usefully classified based on their electronic structure. The multiple heterocyclic systems present in this compound each contribute distinct electronic characteristics to the overall molecular behavior. The aromatic nature of these ring systems creates a complex electronic environment that influences reactivity patterns and potential interactions with other chemical species.
The integration of multiple heterocyclic systems within a single molecular framework requires classification approaches that account for the combined properties of the constituent ring systems. Traditional classification schemes based on individual heterocycles must be adapted to address the unique characteristics that emerge from polyheterocyclic architectures. This has led to the development of specialized classification systems that consider both the individual heterocyclic components and their collective properties within complex molecular structures.
Properties
IUPAC Name |
2-[5-[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5S/c1-5-12-7(4-21-5)8-2-6(14-20-8)10-13-15(3-9(16)17)11(18)19-10/h2,4H,3H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJJYZZFCKPRPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=NO2)C3=NN(C(=O)O3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology.
The compound has the following chemical characteristics:
- Molecular Formula : C9H6N4O3S
- Molecular Weight : 250.23 g/mol
- CAS Number : 1217100-04-3
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with isoxazole and oxadiazole moieties. Recent studies have demonstrated effective synthetic routes that yield high purity and yield of the target compound .
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole and thiazole moieties exhibit notable antimicrobial properties. In a study focusing on thiazole-substituted 1,3,4-oxadiazole derivatives, compounds similar to the one showed significant antibacterial and antifungal activities against various strains. The results are summarized in Table 1.
| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |
|---|---|---|
| 5a | 18 mm | 16 mm |
| 5b | 20 mm | 15 mm |
| 5c | 22 mm | 17 mm |
Table 1: Antimicrobial activity results for thiazole-substituted oxadiazole derivatives .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, a derivative similar to our compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and microbial resistance .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazole and oxadiazole derivatives indicated that modifications at the thiazole position significantly enhanced antimicrobial efficacy against resistant bacterial strains .
- Anticancer Screening : In vitro studies revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Scientific Research Applications
Basic Information
- Molecular Formula : C₉H₆N₄O₃S
- Molecular Weight : 250.23 g/mol
- CAS Number : 1217100-04-3
Structure
The compound features a unique arrangement of isoxazole, thiazole, and oxadiazole rings, contributing to its biological activity. The presence of these heterocycles enhances the molecule's interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest activity against various diseases.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The thiazole and isoxazole components are known to enhance these effects, making this compound a candidate for further investigation in treating bacterial infections.
Anticancer Properties
Studies have shown that compounds containing oxadiazole and isoxazole moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. Preliminary studies using similar compounds suggest that this specific derivative may also exhibit anticancer activity.
Agricultural Chemistry
Compounds with similar structures have been explored for their potential use as fungicides and herbicides. The ability of this compound to disrupt cellular processes in fungi could be harnessed for agricultural applications.
Material Science
The unique properties of the compound allow for its potential use in developing new materials, particularly in creating polymers with specific chemical resistance or bioactivity.
Synthetic Pathways
Several synthetic routes have been proposed for the preparation of this compound, often involving multi-step reactions that include the formation of key intermediates such as isoxazoles and thiazoles.
Example Synthesis Route:
- Formation of Isoxazole : Reaction between appropriate aldehydes and hydrazines.
- Thiazole Integration : Introduction of thiazole rings through cyclization reactions.
- Oxadiazole Formation : Utilizing carboxylic acids to form oxadiazole structures through condensation reactions.
Yield and Purity
Reported yields for synthetic methods range from 50% to 90%, depending on the reaction conditions and purification techniques used.
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of related compounds against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. The IC50 values were comparable to established chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Electronic Effects: The oxo group in the target compound’s oxadiazole ring increases electron-withdrawing character compared to the thiol in ’s compound, which may reduce nucleophilic reactivity but enhance hydrogen-bond acceptor capacity .
- Solubility: The acetic acid group in the target compound and ’s compound enhances aqueous solubility relative to thiol or thioether derivatives .
Preparation Methods
Cyclocondensation of Hydrazides with Carboxylic Acid Derivatives
The 1,3,4-oxadiazole ring is commonly synthesized by cyclocondensation of acyl hydrazides with carboxylic acids or their derivatives under dehydrating conditions, frequently using phosphoryl chloride (POCl₃) as a cyclizing agent. This method is well-documented for producing oxadiazoles with high efficiency and purity.
For example, sulfonylmethyl-1,3,4-oxadiazole derivatives have been synthesized by refluxing sulfonyl acetic acid hydrazides with carboxylic acid derivatives in POCl₃, followed by purification. This approach can be adapted for the acetic acid substitution in the target compound.
Alternative Cyclization Methods
Acid-mediated cyclodehydration of acyl semicarbazides or thiosemicarbazides also leads to the formation of 1,3,4-oxadiazoles. Various acidic reagents such as concentrated sulfuric acid, phosphoric acid, or acetic anhydride can promote this transformation, sometimes with the aid of microwave irradiation to improve yields and reduce reaction times.
Oxidative cyclization using visible-light photoredox catalysis has been reported as a green alternative for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes and acyl hydrazides, which could be adapted for the synthesis of the substituted oxadiazole ring in the target molecule.
Incorporation of the Thiazole and Isoxazole Rings
Thiazole Ring Formation
The thiazole moiety, specifically the 2-methyl-1,3-thiazol-4-yl group, is typically introduced via cyclocondensation reactions involving α-bromoacyl compounds and thioamide derivatives. For instance, α-bromoacyl derivatives can be synthesized by bromination of ketones or acyl compounds and then reacted with thioureas or thiocarbamides to form substituted thiazoles.
Another approach involves nucleophilic substitution on halogenated intermediates with thioamide-containing reagents, followed by ring closure under reflux conditions in solvents like acetic acid or DMF.
Isoxazole Ring Construction
- Isoxazole rings are generally synthesized through 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes, or by condensation of hydroxylamine derivatives with β-keto compounds. The isoxazol-3-yl substituent in the target compound can be introduced by first preparing the isoxazole ring with appropriate substituents, then coupling it to the oxadiazole core via suitable linkers.
Functionalization with Acetic Acid Moiety
The acetic acid substituent attached to the oxadiazole ring is commonly introduced by alkylation or acylation reactions using chloroacetic acid derivatives or their activated forms (e.g., chloroacetyl chloride). For example, the reaction of amino-substituted heterocycles with chloroacetyl chloride in the presence of base yields chloroacetamide intermediates, which can be further converted to acetic acid derivatives after hydrolysis.
In the synthesis of related compounds, the acetic acid group is often introduced at the final stage to avoid interference with earlier cyclization steps.
Representative Synthetic Route (Hypothetical Scheme)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Br₂ in AcOH at room temperature | α-Bromoacyl intermediate |
| 2 | Thiazole ring formation | Reaction with thiourea/thiocarbamide in refluxing AcOH/DMF | 2-Methyl-1,3-thiazol-4-yl intermediate |
| 3 | Isoxazole ring synthesis | 1,3-dipolar cycloaddition or condensation with hydroxylamine | Isoxazol-3-yl intermediate |
| 4 | Hydrazide preparation | Esterification followed by hydrazinolysis | Acyl hydrazide intermediate |
| 5 | Cyclocondensation to oxadiazole | POCl₃ reflux or microwave-assisted cyclization | Formation of 1,3,4-oxadiazol-3(2H)-yl ring |
| 6 | Acetic acid functionalization | Reaction with chloroacetyl chloride or chloroacetic acid derivatives in presence of base | Introduction of acetic acid side chain |
Data Table: Yields and Conditions from Literature Examples
| Compound Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1,3,4-Oxadiazole from hydrazides | POCl₃ reflux, 3–6 h | 60–85 | Moderate to good yields |
| Thiazole ring formation | α-Bromoacyl + thiourea, reflux in AcOH | 70–90 | High regioselectivity |
| Isoxazole synthesis | Nitrile oxide + alkyne, room temp to reflux | 65–80 | Depends on substituents |
| Acetic acid functionalization | Chloroacetyl chloride, K₂CO₃ in DMF | 75–90 | Efficient alkylation step |
| Microwave-assisted cyclization | Microwave irradiation, POCl₃, 15–30 min | 70–95 | Green chemistry approach, faster reaction |
Research Findings and Analytical Characterization
The synthesized compounds are typically characterized by spectroscopic methods including ^1H and ^13C NMR, IR spectroscopy, and mass spectrometry to confirm the presence of the oxadiazole, thiazole, and isoxazole rings as well as the acetic acid substituent.
Elemental analysis and melting point determination further validate compound purity and structure.
Microwave-assisted synthesis has been shown to improve reaction times and yields compared to conventional heating, providing a greener and more efficient route for oxadiazole formation.
Q & A
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Strategies :
- Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates.
- Optimize stoichiometry (e.g., 1.1:1 ratio of aldehyde to thiazolone) to reduce dimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
